Lipophilicity (LogP) Differential: 3-Chloro Substitution Increases cLogP by 0.2–0.7 Units vs. Non-Chloro Analog
The introduction of chlorine at the 3-position significantly increases calculated lipophilicity relative to the non-halogenated parent scaffold. The target compound (CAS 860612-52-8) has a reported LogP of 1.56 , while ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) — identical except for H in place of Cl at position 3 — has LogP values reported between 0.91 and 1.33 across multiple sources . This represents a LogP increase of 0.23 to 0.65 units attributable solely to the 3-chloro substituent, translating to an approximately 1.7- to 4.5-fold increase in octanol-water partition coefficient. This magnitude of LogP shift is pharmacokinetically meaningful for membrane permeability and can influence oral bioavailability, blood-brain barrier penetration, and plasma protein binding of derived compounds.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.56 (Chemscene); LogP = 1.56 (Leyan, TPSA 56.49, LogP 1.5594) |
| Comparator Or Baseline | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0): LogP = 0.91 (BOC Sciences BuildingBlock); LogP = 1.33 (Chemsrc); XLogP3 = 1.7 (BOC Sciences) |
| Quantified Difference | ΔLogP = +0.23 to +0.65 units (target minus non-chloro analog); ~1.7× to 4.5× increase in partition coefficient |
| Conditions | Calculated LogP values from vendor technical datasheets and chemical databases; cross-source comparison; note that different computational methods (XLogP3 vs. standard LogP) account for some variation |
Why This Matters
This LogP differential is a critical selection criterion when designing compound libraries where lipophilicity must fall within a specific drug-like window (typical target: LogP 1–5); the 3-chloro compound provides inherently higher lipophilicity without additional synthetic steps.
